2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid chemical properties
2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a pivotal building block in modern medicinal chemistry and pharmaceutical development. The document elucidates the molecule's core chemical properties, structural features, and spectroscopic profile. Furthermore, it details a representative synthetic pathway, analytical methodologies for purity assessment, and explores its strategic applications in drug discovery, particularly for central nervous system (CNS) agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.
Introduction: A Strategically Designed Synthetic Intermediate
2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid is a non-commercial, highly functionalized organic compound designed for synthetic utility in drug discovery. Its structure is a deliberate amalgamation of three key pharmacophoric and synthetic elements: a phenylacetic acid core, a piperazine scaffold, and a tert-butyloxycarbonyl (Boc) protecting group.
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active drugs to enhance bioactivity and optimize pharmacokinetic properties such as solubility and bioavailability.[1][2][3][4] The strategic placement of a fluorine atom on the phenyl ring is a common tactic to improve metabolic stability and modulate electronic properties without significantly increasing steric bulk.[1]
The true synthetic value of this molecule lies in the Boc protecting group. This group temporarily deactivates the N-4 nitrogen of the piperazine ring, enabling chemists to perform selective reactions on the carboxylic acid moiety or, after deprotection, on the newly freed secondary amine.[1][2] This guide will dissect these features, providing the technical insights necessary for its effective application.
Physicochemical and Structural Properties
The fundamental identity and physical characteristics of the molecule are crucial for its handling, storage, and application in synthetic chemistry. While specific experimental data for the 4-fluoro isomer is sparse in publicly available literature, properties can be reliably inferred from closely related isomers and supplier data for analogous compounds.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid | N/A |
| Synonyms | α-(4-Boc-piperazinyl)-α-(4-fluorophenyl)acetic acid | [5] |
| CAS Number | 868151-70-6 | [6] |
| Molecular Formula | C₁₇H₂₃FN₂O₄ | [1][6] |
| Molecular Weight | 338.37 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% (HPLC) | [8][9] |
| Melting Point | 165 - 170 °C (Reported for 3-fluoro isomer) | [1] |
| Storage | 0 - 8 °C, under inert atmosphere | [1] |
Chemical Structure
The molecular architecture is centered around a chiral alpha-carbon substituted with four distinct groups, making it a valuable building block for stereospecific synthesis.
Caption: Chemical structure of the title compound.
Synthesis and Reactivity
The compound is not naturally occurring and must be prepared synthetically. Its design anticipates two primary modes of reactivity: reactions involving the carboxylic acid and reactions involving the piperazine N-4 amine following Boc deprotection.
Representative Synthetic Workflow
A logical and efficient synthesis involves the nucleophilic substitution of a suitable leaving group on an α-halo phenylacetic acid derivative by N-Boc-piperazine. This approach is robust and scalable.
Caption: Proposed synthetic route to the title compound.
Experimental Protocol: Synthesis
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Setup: To a solution of 2-bromo-2-(4-fluorophenyl)acetic acid (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 eq).
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Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the mixture. The base acts as a scavenger for the HBr generated during the reaction.
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Reaction: Heat the mixture to 60-80 °C and stir until reaction completion is observed via TLC or LC-MS analysis.
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Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Key Reactivity Pathways
The synthetic utility of this intermediate stems from its two orthogonal reactive sites.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-BOC-PIPERAZINYL)-2-(4-FLUORO-PHENYL)ACETIC ACID [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid purum, = 97.0 HPLC 444892-80-2 [sigmaaldrich.com]
- 9. 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid purum, = 97.0 HPLC 444892-80-2 [sigmaaldrich.com]
